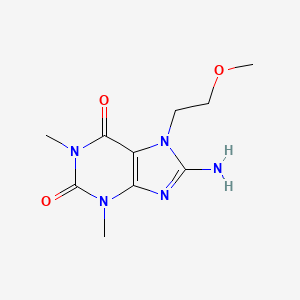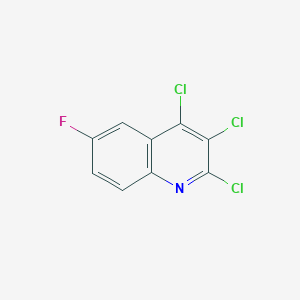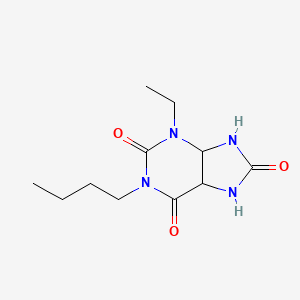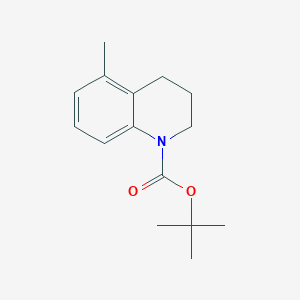
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that combines a chromenone core with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one typically involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides. One method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one. This intermediate is then reacted with thioamides under reflux in ethanol or isopropyl alcohol to form the desired thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the chromenone core would yield a dihydro derivative.
科学的研究の応用
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
7-hydroxy-3-(2-bromoacetyl)-1H-isochromen-1-one: A precursor in the synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one.
7-hydroxy-3-(2-(4-methoxyphenyl)-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its combination of a chromenone core and a thiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
57390-73-5 |
|---|---|
分子式 |
C12H7NO3S |
分子量 |
245.26 g/mol |
IUPAC名 |
7-hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H7NO3S/c14-7-1-2-8-11(3-7)16-4-9(12(8)15)10-5-17-6-13-10/h1-6,14H |
InChIキー |
UVFYMKZYQKMXAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)





